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Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103 Get Quote

Technical Support Center: PF-03814735
This guide provides troubleshooting tips and answers to frequently asked questions for

researchers using the Aurora kinase inhibitor, PF-03814735. Our goal is to help you overcome

common sources of experimental variability and ensure the reliability and reproducibility of your

results.

Frequently Asked Questions (FAQs)
Q1: What is PF-03814735 and what is its primary mechanism of action?

A1: PF-03814735 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor

of Aurora A and Aurora B kinases.[1][2] The Aurora kinase family plays a critical role in

regulating mitosis.[3] By inhibiting Aurora A and B, PF-03814735 disrupts key mitotic

processes, including chromosome segregation and cytokinesis.[3][4] This leads to a block in

cell division, the formation of polyploid (containing more than two sets of chromosomes)

multinucleated cells, and ultimately, the inhibition of cell proliferation.[1][3]

Q2: My PF-03814735 powder is difficult to dissolve. How should I prepare stock solutions?

A2: Poor aqueous solubility is a common challenge with many kinase inhibitors. For initial stock

solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][5] It is crucial to use a

high-purity, anhydrous grade of DMSO to ensure the stability of the compound. Store stock
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solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Gentle warming or sonication can aid dissolution if precipitation is observed.[1]

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my cell

culture experiments. What can I do?

A3: This is a common issue known as kinetic solubility failure, where the compound "crashes

out" of solution when the solvent changes from organic (DMSO) to aqueous.[5][6] Here are

several strategies to mitigate this:

Minimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture

medium as low as possible, typically below 0.5%, to avoid solvent-induced toxicity and off-

target effects.[5]

Use a Serial Dilution Approach: Instead of a single large dilution, perform intermediate serial

dilutions of your high-concentration stock in 100% DMSO first. Then, add the final, most

diluted DMSO sample to your aqueous medium.[6]

Increase Protein Content: The presence of serum (e.g., FBS) in the culture medium can help

stabilize the compound and prevent precipitation. Consider adding the compound to the

complete, serum-containing medium rather than a serum-free buffer.

Consider Formulation Aids: For in vivo studies, specific formulations are required. Common

vehicles include solutions with PEG300, Tween-80, or SBE-β-CD.[1]

Q4: I am seeing significant variability in my cell viability (IC50) results between experiments.

What are the potential causes?

A4: Inconsistent IC50 values can arise from several factors:

Cell Density and Growth Phase: Ensure you seed the same number of cells for each

experiment and that they are in the logarithmic growth phase when the drug is added. The

anti-proliferative effects of mitotic inhibitors are highly dependent on the rate of cell division.

[7]

Duration of Exposure: The time cells are exposed to PF-03814735 can significantly impact

the IC50 value. The development of polyploidy, a key effect of Aurora B inhibition, can take
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over 48 hours.[4][8] Standardize your incubation time across all experiments (e.g., 72 hours).

Reagent Stability: Ensure your stock solution has not degraded. Avoid repeated freeze-thaw

cycles by using single-use aliquots.[1]

Cell Line Specifics: Different cell lines exhibit varying sensitivity to PF-03814735.[9] Factors

like the expression levels of Aurora kinases or the status of pathways like Myc and

retinoblastoma (RB) can influence response.[1][9]

Q5: My results from biochemical (enzymatic) assays don't match my results from cell-based

assays. Why is there a discrepancy?

A5: This is a frequent observation when studying kinase inhibitors. The reasons for the

discrepancy include:

ATP Concentration: Biochemical assays are often performed at low ATP concentrations,

which may not reflect the high intracellular ATP levels (millimolar range) that can outcompete

ATP-competitive inhibitors like PF-03814735.[10][11]

Cellular Permeability and Efflux: The compound must cross the cell membrane to reach its

target. Poor permeability or active removal by efflux pumps (e.g., P-glycoprotein) can reduce

the effective intracellular concentration of the inhibitor.[10]

Off-Target Effects: In a cellular context, the observed phenotype is the sum of all on-target

and off-target effects. PF-03814735 is known to inhibit other kinases, which could contribute

to the cellular phenotype.[10][12]

Q6: I'm observing a cellular phenotype that doesn't seem to align with Aurora kinase inhibition.

How can I determine if this is an off-target effect?

A6: This is a critical question for validating your findings. PF-03814735 can inhibit several other

kinases, especially at higher concentrations (>100 nM).[4][12]

Dose-Response Analysis: Correlate the phenotype with the IC50 for on-target activity. The

inhibition of downstream markers of Aurora B, like phospho-Histone H3 (Ser10), should

occur at concentrations similar to the anti-proliferative IC50.[3][8]
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Use a Structurally Different Inhibitor: Compare the effects of PF-03814735 with another well-

characterized Aurora kinase inhibitor that has a different chemical structure. If both

compounds produce the same phenotype, it is more likely to be an on-target effect.[13]

Rescue Experiments: The "gold standard" is to perform a rescue experiment where you

overexpress a drug-resistant mutant of the target kinase. If the effect is on-target, the

phenotype should be reversed.[10][13]

Kinome Profiling: The most direct method is to perform a kinome-wide selectivity screen to

identify all potential kinase targets at a relevant concentration.[10][14]

Quantitative Data Summary
Table 1: Kinase Inhibitory Profile of PF-03814735 This table summarizes the inhibitory activity

of PF-03814735 against its primary targets and selected off-targets identified in enzymatic

assays.

Kinase Target IC50 (nM) Reference

Aurora B (AURKB) 0.5 - 5 [1][2][4][12][15]

Aurora A (AURKA) 0.8 - 5 [1][2][4][12][15]

Flt1 (VEGFR1) 10 [2][12]

FAK 22 [2][12]

TrkA 30 [2][12]

Met 47 [12]

FGFR1 80 [12]

Note: IC50 values can vary between different assay formats and conditions.

Table 2: Antiproliferative Activity of PF-03814735 in Selected Cancer Cell Lines This table

shows the concentration of PF-03814735 required to inhibit the proliferation of various cancer

cell lines by 50% (IC50), demonstrating cell line-specific sensitivity.
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Cell Line Cancer Type IC50 (nM) Reference

NCI-H82
Small Cell Lung

Cancer
~20 [9]

HCT-116 Colon Cancer ~30 [9]

HL-60 Leukemia ~40 [4]

A549
Non-Small Cell Lung

Cancer
~100 [4]

MDA-MB-231 Breast Cancer ~150 [9]

Key Experimental Protocols
Protocol 1: Preparation of PF-03814735 Stock and Working Solutions

Stock Solution (10 mM):

Weigh out the required amount of PF-03814735 powder (MW: 473.48 g/mol ).

Add high-purity, anhydrous DMSO to achieve a 10 mM concentration (e.g., add 211.2 µL

of DMSO to 1 mg of powder).

Vortex thoroughly until the powder is completely dissolved. Gentle warming (37°C) or brief

sonication may be used if needed.[1]

Centrifuge briefly to collect the solution at the bottom of the tube.

Aliquot into single-use volumes and store at -80°C for up to 2 years or -20°C for up to 1

year.[1] Avoid repeated freeze-thaw cycles.

Working Solutions:

Thaw a single aliquot of the 10 mM stock solution.

Perform serial dilutions in 100% DMSO to create a range of intermediate stock

concentrations.
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For the final step, dilute the intermediate stocks into pre-warmed complete cell culture

medium to achieve the desired final concentrations. Ensure the final DMSO concentration

is consistent across all conditions and does not exceed 0.5%.

Protocol 2: Western Blot Analysis for Phospho-Histone H3 (a marker of Aurora B inhibition)

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach

60-70% confluency. Treat cells with various concentrations of PF-03814735 or vehicle

(DMSO) for a specified time (e.g., 4-24 hours).[3][8]

Cell Lysis:

Place culture dishes on ice and wash cells once with ice-cold PBS.

Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and

phosphatase inhibitors.[9][16]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing.

Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein

concentration using a standard method (e.g., BCA assay).

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg).

Add Laemmli sample buffer and boil at 95°C for 5 minutes.[16]

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform

electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate with a primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C,

following the manufacturer's recommended dilution.[9]
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Wash the membrane 3-5 times with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.[17]

Wash the membrane 3-5 times with TBST.

Also, probe for total Histone H3 or a loading control like GAPDH or β-actin to ensure equal

loading.

Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal

using a digital imager. Quantify band intensities using image analysis software. A dose-

dependent decrease in the p-Histone H3 signal indicates target engagement.[8]

Visual Guides and Workflows
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Caption: Simplified signaling pathway of Aurora kinases during mitosis and inhibition by PF-
03814735.
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Cellular & Biochemical Assays
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Caption: General experimental workflow for studying the cellular effects of PF-03814735.
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Caption: Troubleshooting flowchart for addressing inconsistent results in PF-03814735 cellular

assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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